Product packaging for 5-Bromouridine(Cat. No.:CAS No. 957-75-5)

5-Bromouridine

货号: B041414
CAS 编号: 957-75-5
分子量: 323.10 g/mol
InChI 键: AGFIRQJZCNVMCW-UAKXSSHOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Bromouridine is a halogenated nucleoside analog where a bromine atom substitutes the hydrogen at the 5-position of the uracil ring. This modification makes it a versatile and indispensable tool in molecular biology and biochemical research. Its primary application lies in the study of RNA synthesis, dynamics, and localization. Cells readily incorporate this compound into newly transcribed RNA, and this incorporation can be detected with high specificity using anti-bromodeoxyuridine (BrdU) antibodies or other techniques, enabling precise pulse-chase experiments, visualization of transcription sites, and analysis of RNA turnover rates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O6 B041414 5-Bromouridine CAS No. 957-75-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFIRQJZCNVMCW-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317210
Record name 5-Bromouridine
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Molecular Weight

323.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-75-5
Record name 5-Bromouridine
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Record name 5-Bromouridine
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Record name 5-Bromouridine
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Molecular and Cellular Mechanisms of 5 Bromouridine Action

Incorporation into Nucleic Acids and its Implications

5-Bromouridine (BrU) is a synthetic analog of the nucleoside uridine (B1682114), which can be readily taken up by mammalian cells. nih.gov Once inside the cell, it is processed through the ribonucleoside salvage pathway to its triphosphate form, this compound 5'-triphosphate (BrUTP). pnas.orgharvard.edu This analog is then recognized by cellular RNA polymerases (I, II, and III) and incorporated into newly synthesized RNA transcripts in place of uridine. nih.govpnas.org

This process, known as metabolic labeling, allows researchers to "pulse-label" RNA within a specific timeframe. nih.gov Because the incorporation of BrU has minimal effects on cell physiology and viability during brief labeling periods, it is a preferred alternative to toxic transcriptional inhibitors like α-amanitin and actinomycin (B1170597) D. nih.govnih.gov The BrU-labeled RNA can be subsequently isolated and identified using techniques such as immunoprecipitation with anti-BrU antibodies, enabling the study of RNA synthesis rates and turnover. nih.govjove.com While cells are permeable to BrU, they are impermeable to BrUTP, which requires methods like microinjection for its introduction into cells. pnas.orgharvard.educancer.gov

While this compound is a ribonucleoside that is incorporated into RNA, its corresponding base, 5-Bromouracil (5-BrU), can be incorporated into DNA. wikipedia.org This typically occurs via the deoxyribonucleoside form, 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine. wikipedia.orgnih.gov During DNA replication, BrdU can be used by DNA polymerase in place of thymidine. wikipedia.org

The incorporation of 5-Bromouracil into DNA has significant mutagenic effects. wikipedia.orgfiveable.me 5-BrU can exist in different tautomeric forms (keto and enol) which have different base-pairing properties. wikipedia.org The common keto form pairs with adenine (B156593), mimicking thymine. However, the rarer enol form can mispair with guanine (B1146940). wikipedia.org This mispairing can lead to a point mutation, specifically a transition from an A-T base pair to a G-C base pair after subsequent rounds of replication. wikipedia.org The presence of the bromine atom alters the hydrogen bonding pattern, which can increase the frequency of these tautomeric shifts and subsequent mispairing. fiveable.me The resulting DNA lesions can trigger DNA repair mechanisms, and errors in this repair process contribute to mutagenesis. nih.gov This property makes 5-Bromouracil and its deoxyriboside derivative useful as experimental mutagens to study the mechanisms of base substitution. wikipedia.orgfiveable.me

Table 1: Comparison of this compound and 5-Bromo-2'-deoxyuridine
CompoundNucleic Acid Incorporated IntoPrimary Cellular Process StudiedPrimary Consequence of Incorporation
This compoundRNARNA Synthesis and TurnoverLabeling of nascent transcripts for analysis
5-Bromo-2'-deoxyuridine (BrdU)DNADNA Replication and Cell ProliferationPotential for point mutations (base substitution)

Interactions with Cellular Processes and Macromolecules

The substitution of uridine with this compound in RNA transcripts provides a powerful tool for studying RNA-protein interactions through photocross-linking. royalsocietypublishing.orgnih.gov When RNA containing BrU is irradiated with medium-wavelength UV light (e.g., 308-312 nm), the bromine atom can be abstracted, leading to the formation of a highly reactive uracilyl radical. royalsocietypublishing.orgnih.gov This radical can then form a covalent bond with nearby amino acid residues in a protein that is specifically bound to the RNA. royalsocietypublishing.orgnih.gov

This technique has been successfully used to identify specific contact points between RNA and its binding proteins. A notable example involves the interaction between the bacteriophage R17 coat protein and its RNA binding site. nih.gov Researchers demonstrated a specific cross-link when BrU was present at a particular position (-5) in the RNA. nih.gov Further analysis of the cross-linked complex identified tyrosine 85 as the specific amino acid in the coat protein that becomes covalently attached to the RNA. nih.govoup.com Model studies have shown that the uracilyl radical preferentially cross-links with electron-rich aromatic amino acids such as tryptophan, tyrosine, and histidine. nih.govoup.com This method allows for the precise mapping of RNA-protein contact points within a ribonucleoprotein complex. nih.gov

The incorporation of this compound into pre-messenger RNA (pre-mRNA) can significantly impact the splicing process. nih.gov Studies using in vitro splicing assays have shown that the extent of this influence is dependent on the level of BrU substitution. wikipedia.orgnih.gov When all uridine residues in a pre-mRNA transcript were substituted with BrU, splicing was strongly inhibited. wikipedia.orgnih.gov However, this inhibition was not observed with the related analog 5-fluorouridine. researchgate.netoup.com

The negative effect of BrU on splicing appears to be dose-dependent. Research has demonstrated that when the substitution level was reduced to 50% (half of the uridines replaced by BrU), splicing was partially restored. nih.gov Splicing efficiency returned to near-normal levels when only one out of every ten uridines was substituted. nih.gov These findings suggest that certain uridine residues within the pre-mRNA, likely those at critical splice sites like the branch point or polypyrimidine tract, are essential for the splicing reaction and cannot be replaced by BrU without disrupting the assembly of active splicing complexes. researchgate.netnih.gov The presence of the bulkier bromine atom at these key positions may sterically hinder the binding of spliceosomal components.

Table 2: Effect of this compound (BrU) Substitution on In Vitro Splicing Efficiency of an Adenovirus Transcript
Level of Uridine Substitution with BrUObserved Splicing EfficiencyReference
100% (All Uridines replaced)Strongly Inhibited nih.gov
50%Partially Restored nih.gov
10%Almost Normal nih.gov

Effects on Cell Cycle Progression and Apoptosis Induction

The introduction of this compound (5-BrU) into cellular systems has been observed to elicit significant perturbations in the normal progression of the cell cycle, often culminating in the induction of apoptosis, or programmed cell death. The precise molecular events underpinning these phenomena are multifaceted and involve the modulation of key regulatory proteins that govern cell cycle checkpoints.

Studies on related bromo-substituted compounds have provided insights into the potential mechanisms of action. For instance, the isoindigo derivative, 5'-Br-isoindigo, has been shown to induce cell cycle arrest at the G0/G1 phase in human leukemia (HL-60) cells. This arrest is accompanied by a dose-dependent decrease in the protein levels of G1-phase-specific cyclins, including cyclin D1, D2, and D3, as well as cyclin E. researchgate.netresearchgate.net Concurrently, a significant reduction in the levels of their catalytic partners, cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6, is observed. researchgate.netresearchgate.net This downregulation of positive cell cycle regulators effectively halts the cell's transition from the G1 to the S phase, preventing DNA replication.

Furthermore, the induction of G0/G1 arrest by such compounds is often associated with an upregulation of CDK inhibitors (CKIs). Specifically, the protein levels of p21 and p27 have been shown to increase following treatment. researchgate.net These proteins act as brakes on the cell cycle machinery by binding to and inhibiting the activity of cyclin-CDK complexes, further enforcing the G1 arrest.

The sustained arrest of the cell cycle can trigger apoptotic pathways. Apoptosis can be initiated through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. The intrinsic pathway is activated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3. nih.govcreative-diagnostics.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave the protein Bid, thereby engaging the intrinsic pathway. sinobiological.comresearchgate.net While the precise apoptotic pathway activated by this compound is still under detailed investigation, the induction of apoptosis following cell cycle arrest is a common cellular response to irreparable damage or developmental cues.

Interactive Data Table: Effect of a 5-Bromo-Substituted Compound on Cell Cycle Regulatory Proteins in HL-60 Cells

ProteinFunctionObserved Effect
Cyclin D1G1 phase progressionDownregulation
Cyclin D2G1 phase progressionDownregulation
Cyclin D3G1 phase progressionDownregulation
Cyclin EG1/S phase transitionDownregulation
CDK2G1/S phase transitionDownregulation
CDK4G1 phase progressionDownregulation
CDK6G1 phase progressionDownregulation
p21CDK inhibitorUpregulation
p27CDK inhibitorUpregulation

Note: This data is based on studies of the related compound 5'-Br-isoindigo and may be indicative of the potential effects of this compound. researchgate.netresearchgate.net

Impact on Nucleotide Metabolism and Enzyme Activities

This compound, as a halogenated analog of uridine, has the potential to significantly impact nucleotide metabolism by interacting with enzymes involved in both the de novo synthesis and salvage pathways of pyrimidines and purines. Its structural similarity to endogenous nucleosides allows it to be recognized by various enzymes, leading to altered cellular nucleotide pools and downstream effects on DNA and RNA synthesis.

One of the key enzymes affected is thymidylate synthase (TS) . The deoxyribonucleoside form of this compound, 5-bromo-2'-deoxyuridylate (BrdUMP), has been shown to be a substrate for thymidylate synthase. nih.gov This enzyme normally catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). In the presence of BrdUMP, thymidylate synthase facilitates a dehalogenation reaction, converting BrdUMP to dUMP. nih.gov This interaction can potentially divert the enzyme from its primary function of producing dTMP, a crucial precursor for DNA synthesis.

The incorporation of this compound into cellular metabolism can also affect the pyrimidine (B1678525) salvage pathway . This pathway recycles pyrimidine bases and nucleosides from the breakdown of DNA and RNA. Enzymes such as uridine phosphorylase and uridine kinase, which are central to this pathway, may recognize this compound as a substrate, leading to its phosphorylation and subsequent incorporation into RNA. wikipedia.org The efficiency of these salvage enzymes in processing this compound can influence its intracellular concentration and metabolic fate.

Similarly, the purine (B94841) salvage pathway , which recycles purine bases, could be indirectly affected. Alterations in the pyrimidine nucleotide pool can have feedback effects on the regulation of purine biosynthesis to maintain a balanced supply of nucleotides for nucleic acid synthesis. wikipedia.org Key enzymes in the purine salvage pathway include adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.org

Interactive Data Table: Key Enzymes in Nucleotide Metabolism Potentially Affected by this compound

EnzymePathwaySubstrate(s)Potential Impact of this compound/Metabolites
Thymidylate SynthasePyrimidine de novo synthesisdUMP5-bromo-2'-deoxyuridylate acts as a substrate, leading to dehalogenation. nih.gov
Uridine PhosphorylasePyrimidine salvage pathwayUridineMay recognize this compound as a substrate.
Uridine KinasePyrimidine salvage pathwayUridineMay phosphorylate this compound.
Ribonucleotide ReductaseDeoxyribonucleotide synthesisRibonucleoside diphosphatesActivity may be indirectly modulated by altered nucleotide pools. elifesciences.orgnih.gov
Adenine Phosphoribosyltransferase (APRT)Purine salvage pathwayAdenine, PRPPIndirect effects due to nucleotide pool imbalances.
Hypoxanthine-guanine Phosphoribosyltransferase (HGPRT)Purine salvage pathwayHypoxanthine, Guanine, PRPPIndirect effects due to nucleotide pool imbalances.

Methodological Applications of 5 Bromouridine in Research

RNA Labeling and Detection Techniques

The core utility of 5-Bromouridine lies in its function as a label for nascent RNA transcripts. nih.govjove.com Once introduced to cells, BrU is taken up and phosphorylated, after which it is incorporated into RNA by RNA polymerases in place of uridine (B1682114). tandfonline.comharvard.edu This incorporation allows for the selective identification and isolation of RNA molecules synthesized during a specific timeframe.

Metabolic Labeling of Newly Synthesized RNA with this compound

Metabolic labeling with this compound is a powerful technique to pulse-label newly synthesized RNA within cells. jove.commdpi.com This method involves incubating cells with BrU for a defined period, during which it is actively incorporated into elongating RNA chains. nih.govjove.com This "pulse" of labeling creates a snapshot of transcriptional activity. nih.gov The labeled RNA can then be detected or isolated for various downstream applications. nih.govnih.gov Compared to other uridine analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4sU), this compound is noted for its lower toxicity, making it particularly suitable for studies requiring longer labeling periods with minimal disruption to cell physiology. nih.govjove.comnih.gov

Immunocytochemical Detection and Flow Cytometry Analysis

A significant advantage of using this compound is the availability of specific antibodies that can detect its presence within RNA molecules. nih.govwikipedia.org Anti-bromodeoxyuridine (BrdU) antibodies exhibit cross-reactivity with BrU, enabling the immunocytochemical detection of newly synthesized RNA in fixed cells. nih.govexbio.cz This allows for the visualization of transcriptional activity within individual cells and subcellular compartments. tandfonline.comresearchgate.net

This immunodetection can be coupled with flow cytometry to quantify RNA synthesis on a single-cell level. wikipedia.orgnih.gov Cells are labeled with BrU, fixed, permeabilized, and then stained with an anti-BrdU antibody followed by a fluorescently-labeled secondary antibody. nih.govnih.gov The fluorescence intensity of each cell is proportional to the amount of incorporated BrU, providing a quantitative measure of RNA synthesis. nih.gov This technique has been used to analyze variations in RNA synthesis throughout the cell cycle, demonstrating high levels of incorporation in the S and G2 phases and lower levels in the G1 phase. nih.gov

Table 1: Comparison of Anti-BrdU Antibodies for BrU Detection in Flow Cytometry

Antibody Clone Manufacturer Signal Intensity Specificity for BrU-RNA Reference
ABDM Partec High Specific nih.gov
B-44 Becton Dickinson Moderate Specific nih.gov
BR-3 Caltag Variable/Low Binds to unlabeled RNA nih.gov
IU-4 Caltag Variable/Low Binds to unlabeled RNA nih.gov
Bu20a DAKO Not Detectable - nih.gov
MoBu-1 EXBIO - Specific for BrdU and BrU, no cross-reactivity with EdU exbio.cz

Immunoprecipitation of this compound-Labeled RNA (BrU-IP)

Immunoprecipitation of BrU-labeled RNA (BrU-IP) is a cornerstone technique for isolating newly synthesized transcripts. nih.govjove.com Following metabolic labeling, total RNA is extracted, and the BrU-containing RNA is selectively captured using anti-BrdU antibodies, often coupled to magnetic or agarose (B213101) beads. tandfonline.combiorxiv.org The isolated RNA can then be analyzed by various downstream methods, such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or next-generation sequencing (a method often referred to as BrU-seq). nih.govjove.com This allows for the specific analysis of the transcriptome at a particular moment, providing insights into the rates of RNA synthesis and decay. nih.govjove.comoup.com

Traditionally, the study of RNA turnover involved the use of transcriptional inhibitors like actinomycin (B1170597) D and α-amanitin. nih.govjove.com However, these drugs can have significant cytotoxic effects and can induce cellular stress responses, potentially altering RNA stability and leading to inaccurate measurements. jove.comnih.govfrontiersin.org BrU-IP offers a significant advantage by avoiding the global blockage of transcription. nih.govjove.com Short-term labeling with BrU has minimal to no impact on cell viability and physiology, allowing for a more accurate assessment of RNA dynamics under undisturbed conditions. nih.govjove.commbl.co.jp

Despite its advantages, the BrU-IP method has limitations. Because it captures RNA produced only within the labeling window (typically short, e.g., 1 hour), it can be challenging to measure RNAs that are produced very slowly or those that are rapidly degraded. nih.govjove.com Slowly synthesized transcripts may not incorporate enough BrU to be detected, while highly unstable RNAs may be degraded before they can be isolated. nih.gov While increasing the labeling time can help capture more slowly produced RNAs, it also increases the potential influence of RNA degradation on the results. nih.gov Therefore, for very stable transcripts, methods involving transcriptional inhibitors might still be preferred to solely measure degradation. nih.gov

Transcriptomic Analysis and RNA Dynamics

The coupling of BrU labeling with high-throughput sequencing has revolutionized the study of RNA dynamics on a genome-wide scale. nih.govoup.com Techniques like bromouridine immunoprecipitation chase-deep sequencing (BRIC-seq) allow for the determination of RNA half-lives across the entire transcriptome. nih.govwikipedia.orgoup.com In a BRIC-seq experiment, cells are pulse-labeled with BrU and then "chased" with a high concentration of unlabeled uridine. oup.com Samples are collected at various time points during the chase, and the amount of remaining BrU-labeled RNA for each transcript is quantified by sequencing. tandfonline.com This allows for the calculation of degradation rates for thousands of transcripts simultaneously, including both coding and non-coding RNAs. oup.commbl.co.jp

Furthermore, methods have been developed that use multiple nucleoside analogs, such as combining this compound and 4-thiouridine, to simultaneously measure RNA synthesis and degradation rates within the same cell population. nih.gov This dual-labeling approach, termed "Dyrec-seq," provides a comprehensive view of the factors that determine steady-state RNA levels. nih.gov By pre-labeling existing RNAs with BrU and then pulse-labeling newly synthesized RNAs with 4sU, researchers can concurrently track the decay of the old transcripts and the emergence of the new ones. biorxiv.orgnih.gov These advanced methodologies provide unprecedented detail into the complex regulatory networks that govern gene expression.

Table 2: Key Methodological Applications of this compound

Methodology Principle Key Application Primary Outcome References
Metabolic Labeling Incorporation of BrU into nascent RNA during a "pulse" period. Labeling newly synthesized RNA for subsequent detection or isolation. A snapshot of transcriptionally active genes. nih.govjove.commdpi.com
Immunocytochemistry & Flow Cytometry Detection of incorporated BrU using anti-BrdU antibodies and fluorescent secondary antibodies. Visualization and quantification of RNA synthesis in single cells. Cell-cycle-dependent variations in transcription; single-cell heterogeneity. wikipedia.orgnih.govexbio.cz
BrU-IP / BrU-seq Immunoprecipitation of BrU-labeled RNA followed by RT-qPCR or deep sequencing. Isolation and quantification of newly synthesized transcripts. Measurement of RNA synthesis rates. nih.govnih.govjove.com
BRIC-seq Pulse-labeling with BrU followed by a chase with unlabeled uridine and sequencing at multiple time points. Genome-wide determination of RNA stability. Calculation of RNA half-lives for thousands of transcripts. nih.govwikipedia.orgoup.comnih.gov
Dyrec-seq Dual labeling with BrU (pre-existing RNA) and 4sU (newly synthesized RNA). Simultaneous measurement of RNA synthesis and degradation. Comprehensive analysis of RNA turnover dynamics. biorxiv.orgnih.gov

5'-Bromouridine Immunoprecipitation Chase-Deep Sequencing (BRIC-seq)

A significant application of this compound is in the technique known as 5'-Bromouridine Immunoprecipitation Chase-Deep Sequencing (BRIC-seq). wikipedia.orgnih.gov This method facilitates the genome-wide analysis of RNA stability. nih.govresearchgate.net The general workflow involves pulse-labeling cellular RNA with BrU for a defined period. nih.govoup.com Following this labeling, the cells are "chased" with a medium containing a high concentration of unlabeled uridine, effectively stopping the incorporation of BrU into new RNA transcripts. oup.comillumina.com Samples of the BrU-labeled RNA are then collected at various time points. oup.com

The BrU-containing RNA is subsequently isolated from the total RNA population through immunoprecipitation using an antibody that specifically recognizes bromodeoxyuridine (BrdU) and cross-reacts with BrU. tandfonline.comcaltagmedsystems.co.uk The captured RNA is then subjected to deep sequencing, allowing for the quantification of the amount of each specific transcript at each time point. nih.govnih.gov The rate of decrease in the abundance of a particular BrU-labeled transcript over time reflects its degradation rate, from which its half-life can be calculated. nih.gov

A key advantage of BRIC-seq is that it allows for the measurement of RNA decay under physiologically unperturbed conditions, avoiding the use of transcriptional inhibitors like actinomycin D, which can have confounding effects on cellular processes. caltagmedsystems.co.ukbiorxiv.org

BRIC-seq has proven to be a robust method for determining the stability and half-life of thousands of RNA transcripts simultaneously across the entire genome. nih.govresearchgate.net By tracking the chronological decrease of BrU-labeled RNAs, researchers can generate comprehensive datasets of RNA decay rates. nih.govnih.gov This information is crucial for understanding the post-transcriptional regulation of gene expression, as the stability of an mRNA molecule is a key determinant of its steady-state level and, consequently, the amount of protein produced from it.

Studies utilizing BRIC-seq have revealed that RNA half-lives are closely linked to the physiological function of the encoded proteins. tandfonline.com For instance, transcripts encoding proteins involved in regulatory processes and transcription tend to be unstable, allowing for rapid changes in their expression levels in response to cellular signals. biorxiv.orgbiorxiv.org Conversely, mRNAs for "housekeeping" proteins involved in essential cellular functions like metabolism are generally more stable. biorxiv.orgbiorxiv.org

The data generated from BRIC-seq allows for the creation of transcriptome-wide stability profiles, offering a global view of RNA decay dynamics within a cell. tandfonline.comnih.gov These profiles can reveal coordinated changes in the stability of functionally related groups of genes. For example, in a study of melanoma cells, BRIC-seq was used to identify highly regulated genes and pathways by analyzing their RNA stability. tandfonline.comnews-medical.net This approach, particularly when combined with other high-throughput methods like RNA-seq, can uncover novel regulatory mechanisms, such as the impact of microRNAs on the stability of their target mRNAs. tandfonline.comnih.gov By comparing the transcriptome stability profiles of cells under different conditions, researchers can gain insights into how cellular processes are regulated at the level of RNA decay. biorxiv.orgnih.gov

Nascent RNA Bru-seq for Transcription Elongation and DNA Damage Response

Another powerful application of this compound is in the bromouridine-sequencing (Bru-seq) technique, which is used to map and quantify nascent RNA transcripts. illumina.comenseqlopedia.com In this method, cells are pulsed with BrU for a short period, and the newly synthesized, BrU-labeled RNA is isolated via immunoprecipitation and then sequenced. pnas.org4dnucleome.org This provides a snapshot of the actively transcribing regions of the genome at a specific moment in time. 4dnucleome.org

Bru-seq has been instrumental in studying transcription elongation. For instance, research has shown that following UV-induced DNA damage, transcription elongation is inhibited, and its recovery occurs in a wave-like manner from the 5' to the 3' end of genes. oup.commdpi.com This suggests that RNA polymerases that are stalled at DNA lesions may need to re-initiate transcription from the beginning of the gene rather than resuming from the point of damage. mdpi.com Furthermore, Bru-seq has been used to investigate the effects of transcription-blocking agents, revealing that they inhibit nascent transcription in a manner proportional to the size of the gene by impeding elongation rather than initiation. mdpi.com

Integration with Other High-Throughput Sequencing Approaches (e.g., RNA-seq)

The utility of this compound-based techniques is significantly enhanced when integrated with other high-throughput sequencing methods, most notably RNA-sequencing (RNA-seq). RNA-seq provides a measure of the steady-state abundance of RNA transcripts, which is the net result of both transcription and degradation. mdpi.com By combining BRIC-seq data (which measures RNA decay) with RNA-seq data, researchers can deconvolve these two processes and gain a more complete understanding of gene expression regulation.

For example, in the study of melanoma cells, the combination of BRIC-seq and RNA-seq, along with in silico predictions, was used to identify both known and novel targets of a specific microRNA. tandfonline.comnih.gov This integrated approach allows for the identification of genes whose expression is regulated at the post-transcriptional level through changes in RNA stability. The combination of Bru-seq, which measures transcription rates, with RNA-seq can also provide a comprehensive picture of the entire gene expression cascade, from synthesis to decay.

Studies of Gene Expression and Regulation

This compound-based methodologies have become invaluable tools for investigating various aspects of gene expression and its regulation.

Analysis of Gene Expression Patterns and Transcriptional Activity

Bru-seq provides a direct measure of transcriptional activity across the genome. enseqlopedia.compnas.org By quantifying the amount of nascent RNA produced from each gene, researchers can determine the relative transcription rates of thousands of genes simultaneously. enseqlopedia.com This allows for the identification of genes that are actively being transcribed under specific cellular conditions or in response to particular stimuli. pnas.orgresearchgate.net

For example, Bru-seq has been used to analyze the dynamic changes in the nascent transcriptome during the serum stimulation of human fibroblasts. biologists.com This study revealed that while some genes showed sustained induction or repression, others exhibited transient or delayed responses, providing a detailed, genome-wide view of the dynamic patterns of transcription of serum response genes. biologists.com Furthermore, Bru-seq can detect transcription from both exons and introns, as well as from unannotated regions of the genome, providing a more comprehensive view of the transcriptional landscape than methods that focus solely on mature mRNA. pnas.org

The ability to analyze nascent transcription with high resolution also allows for the study of isoform-specific gene expression. In some cases, different transcription start sites of a single gene can be differentially regulated, leading to the production of distinct transcript isoforms. Bru-seq can capture these isoform-specific changes in transcriptional activity, providing a more nuanced understanding of gene regulation. researchgate.net

Investigating Post-Transcriptional Gene Regulation

This compound (5-BrU) serves as a valuable tool for elucidating the complex mechanisms of post-transcriptional gene regulation. Its ability to be incorporated into nascent RNA transcripts allows researchers to track the fate of RNA molecules within the cell, providing insights into processes such as RNA stability, processing, and transport. biorxiv.orgtandfonline.com

One of the primary methods utilizing 5-BrU is metabolic labeling, where cells are cultured in a medium containing the analog. oup.com This results in the incorporation of 5-BrU into newly synthesized RNA. These labeled transcripts can then be specifically isolated and quantified, often through immunoprecipitation using antibodies that recognize the brominated nucleoside. researchgate.netbertin-bioreagent.com This approach, known as 5'-bromouridine IP chase (BRIC-seq) when coupled with high-throughput sequencing, enables the determination of RNA half-lives on a transcriptome-wide scale. tandfonline.comtandfonline.comnih.gov By measuring the decay rates of specific transcripts, researchers can identify genes and pathways that are regulated at the level of RNA stability. tandfonline.comtandfonline.com

Studies have shown that metabolic labeling with 5-BrU has minimal disruptive effects on cellular processes like transcription and cell viability, making it a preferred method over transcriptional inhibitors which can introduce confounding variables. biorxiv.org Research has employed these techniques to explore the impact of microRNAs (miRNAs) on transcriptome stability. tandfonline.comtandfonline.comnih.gov For instance, by combining BRIC-seq with RNA sequencing and computational predictions, novel miRNA targets have been identified and validated, demonstrating the role of miRNAs in controlling RNA turnover. tandfonline.comnih.gov Furthermore, these methods have revealed that transcripts encoding proteins within the same functional pathway often exhibit similar turnover dynamics, highlighting the coordinated regulation of gene expression. biorxiv.org

A novel technique called Dyrec-seq involves pre-culturing cells with 5-BrU and then switching to a medium with 4-thiouridine (4sU). oup.com This dual-labeling strategy allows for the simultaneous quantification of both RNA degradation (from the BrU-labeled pool) and synthesis (from the 4sU-labeled pool), providing a comprehensive view of transcriptional and post-transcriptional dynamics. oup.com

Role in RNA Interference (RNAi) Studies

This compound has been incorporated into synthetic small interfering RNAs (siRNAs) to investigate the mechanism and enhance the specificity of RNA interference (RNAi). ontosight.aimdpi.com RNAi is a natural process of gene silencing triggered by double-stranded RNA, and siRNAs are the key effector molecules. oup.comgoogle.com

The introduction of 5-BrU and other halogenated pyrimidines into siRNAs can increase the thermodynamic stability of the siRNA duplex. mdpi.comoup.com This property has been explored as a potential way to improve the efficiency and specificity of RNAi. For instance, in the context of allele-specific silencing, where the goal is to inhibit a disease-causing allele while leaving the wild-type allele unaffected, modifications like 5-BrU have been suggested to potentially increase the targeting efficiency. mdpi.com The rationale is that the increased association constant between adenine (B156593) and this compound could enhance the discrimination between target and non-target sequences. mdpi.com

Other Specialized Applications

Biochemical Assays for Enzyme Activity and Interactions

This compound and its phosphorylated derivatives are widely used as tools in biochemical assays to study the activity and interactions of various enzymes involved in nucleic acid metabolism and function. ontosight.aichemimpex.com As an analog of uridine, this compound can serve as a substrate for enzymes that recognize and process uridine or its nucleotides. chemimpex.com

For example, this compound 5'-monophosphate (5-BrUMP) has been utilized as a substrate to investigate the activity of enzymes like uridine monophosphate kinase (UMPK) and cytidine (B196190) monophosphate kinase (CMPK). ontosight.ai Similarly, this compound 5'-triphosphate (5-BrUTP) can be used to study the incorporation of nucleotides into RNA by RNA polymerases. medchemexpress.com

A significant application of 5-BrU is in the study of pseudouridine (B1679824) synthases, enzymes that catalyze the isomerization of uridine to pseudouridine in RNA. nih.govoup.com In these studies, RNA substrates containing this compound have been used to probe the catalytic mechanism. For instance, free energy simulations have shown that a 5-BrU-containing substrate prefers an anti-glycosidic bond conformation when bound to a pseudouridine synthase, in contrast to the syn conformation preferred by the natural uridine substrate. nih.gov This difference in conformational preference suggests that 5-BrU can act as a nonreactive analog, helping to trap the enzyme-substrate complex in a state that can be studied structurally. nih.gov

Furthermore, this compound's photoreactive nature makes it a valuable tool for studying RNA-protein interactions. bertin-bioreagent.com When RNA containing 5-BrU is exposed to UV light, it can form covalent cross-links with closely associated proteins. bertin-bioreagent.comglenresearch.com This photo-cross-linking technique allows for the identification of specific protein residues that are in direct contact with the RNA, providing high-resolution information about the architecture of ribonucleoprotein complexes. glenresearch.com

Structural Biology Studies (e.g., X-ray Crystal Structure of DNA-RNA Hybrids)

The incorporation of this compound into nucleic acids has proven instrumental in the field of structural biology, particularly for determining the three-dimensional structures of DNA-RNA hybrids and RNA-protein complexes using X-ray crystallography. researchgate.netnih.gov The bromine atom at the C5 position of the uracil (B121893) ring is electron-dense and provides a strong anomalous signal, which is crucial for solving the phase problem in X-ray crystallography. nih.gov

In studies of early transcription initiation by RNA polymerase II, this compound was introduced into the nascent RNA transcript. nih.gov The anomalous signal from the bromine atom confirmed the register and conformation of the RNA within the DNA-RNA hybrid in the active site of the polymerase. nih.gov These studies revealed that the incorporation of 5-BrU stabilized the RNA-DNA hybrid, which correlated with a decrease in abortive initiation, a phenomenon where the polymerase synthesizes and releases short, non-productive transcripts. nih.gov

The stabilizing effect of this compound on the A-form helical structure of DNA-RNA hybrids has also been a subject of investigation. researchgate.net The presence of the bulky bromine atom can influence the local conformation and hydration of the nucleic acid duplex. researchgate.net High-resolution crystal structures of enzyme-substrate complexes, where the substrate RNA contains this compound, have provided detailed molecular insights. For example, the structure of a pseudouridine synthase bound to a 5-BrU-containing RNA substrate confirmed the nonreactive anti conformation of the modified nucleotide within the enzyme's active site. nih.gov This structural information is vital for understanding the catalytic mechanisms of enzymes that act on RNA.

Biological and Physiological Impact in Research Models

Antimetabolite Activity and Competitive Inhibition

5-Bromouridine functions as an antimetabolite, a substance that interferes with the normal metabolic processes within cells. nih.govresearchgate.net Its activity is often characterized by competitive inhibition, where it competes with natural nucleosides for the active sites of enzymes involved in nucleic acid synthesis.

In a Neurospora mutant that requires uracil (B121893), cytidine (B196190), or uridine (B1682114) for growth, this compound was found to competitively inhibit this growth. annualreviews.org This suggests that it interferes with the utilization of these essential pyrimidines. annualreviews.org Similarly, its deoxyriboside derivative, 5-bromo-2-deoxyuridine, acts as a specific antimetabolite of deoxythymidine. nih.gov The antimetabolic properties of purine (B94841) and pyrimidine (B1678525) analogs like this compound are linked to their ability to inhibit DNA synthesis and induce apoptosis, forming the basis of their investigation in therapeutic contexts. medchemexpress.com While its antiviral activity has been noted, its antitumour activity is considered less pronounced compared to analogs like 5-fluorouridine. nih.gov

Effects on Cell Proliferation and Viability in Cell Lines

In laboratory settings, this compound demonstrates clear effects on the proliferation and viability of various cell lines, particularly those of cancerous origin. The compound suppresses cell proliferation and induces cell death. nih.gov Studies on human leukaemic cell lines have provided specific metrics for its cytotoxic effects. For instance, after a 72-hour treatment period, the LD50 (the concentration required to kill 50% of the cells) was measured at 10 µM for HL-60 cells and 20 µM for MOLT-4 cells. nih.gov The concentration required to achieve 90% cell death (LD90) was 100 µM for both cell lines. nih.gov

The compound's impact is closely tied to the cell cycle. nih.gov this compound is maximally incorporated into cells during the S phase (synthesis phase) of the cell cycle, and consequently, these cells are the most significantly affected by the drug. nih.gov This leads to a suppression of the S phase traverse in MOLT-4, HL-60, and normal lymphocytes at concentrations of 30 µM or higher. nih.gov At higher concentrations, it also perturbs the G2+M phase of the cell cycle. nih.gov The induced cell death in HL-60 cells and lymphocytes is characterized by apoptosis, which was observed at concentrations of 50 µM and above after 24 hours. nih.gov

Cell LineLD50 (72h)LD90 (72h)Primary Cell Cycle Effect
HL-6010 µM nih.gov100 µM nih.govS Phase Suppression (at ≥30 µM) nih.gov
MOLT-420 µM nih.gov100 µM nih.govS Phase Suppression (at ≥30 µM) nih.gov

Investigation of DNA Damage and Repair Mechanisms

This compound and its related analog, 5-Bromouracil (5-BrU), are potent tools in the study of DNA damage and repair due to their mutagenic and photosensitizing properties. wikipedia.orgwikipedia.org Once incorporated into DNA, these analogs alter the nucleic acid's stability and susceptibility to damage. researchgate.netresearchgate.net

The mutagenic effect of 5-BrU stems from its ability to cause point mutations through base substitution. wikipedia.org 5-BrU can exist in different tautomeric forms (keto, enol, and ion forms), which have distinct base-pairing properties. wikipedia.org The keto form pairs with adenine (B156593), similar to thymine. wikipedia.org However, the enol and ionized forms are complementary to guanine (B1146940). wikipedia.org This ambiguity means that during DNA replication, 5-BrU can be incorporated opposite adenine but then shift its form and pair with guanine in a subsequent replication round. wikipedia.org This process leads to a transition mutation, changing an A-T (adenine-thymine) base pair to a G-C (guanine-cytosine) pair, or vice-versa, after several replication cycles. wikipedia.org This ability to induce mutations makes it a known mutagen. wikipedia.orgebi.ac.uk However, some research in yeast suggests that the mutagenicity of 5-BrU may not be direct but is dependent on an imbalance in the intracellular nucleotide pool. nih.gov

Research has shown that the incorporation of 5-Bromouracil into DNA makes the molecule more susceptible to both single-strand breaks (SSB) and double-strand breaks (DSB) upon irradiation. researchgate.net The mechanism involves the formation of a highly reactive uracil-5-yl radical. researchgate.netacs.org This radical can abstract a hydrogen atom from a nearby sugar moiety in the DNA backbone, which in turn leads to a strand break. researchgate.net While some studies suggest these are direct breaks, other evidence indicates they may be secondary breaks resulting from the thermal dissociation of an intermediate lesion, 2'-deoxyribonolactone. researchgate.net The generation of these breaks is a significant form of DNA damage, as DSBs are particularly cytotoxic lesions. researchgate.net

This compound is a photoreactive compound that acts as a photosensitizer, meaning it increases the sensitivity of DNA to ultraviolet (UV) radiation. researchgate.netcaymanchem.comresearchgate.net This property is primarily due to the electron affinity of the bromine atom. acs.org Upon exposure to near-UV light, an electron can be transferred from an adjacent base, often an adenosine, to the excited 5-bromouracil, leading to the irreversible formation of a 2'-deoxyuridin-5-yl radical. acs.org This process initiates the DNA damage cascade. acs.org

UV irradiation of DNA containing these analogs not only generates strand breaks but can also lead to the formation of interstrand cross-links (ICL), a particularly toxic form of DNA damage. acs.org The formation of ICLs in brominated DNA has been observed to be dependent on the DNA's conformation, occurring in regions such as DNA bulges or other open structures like transcription bubbles and replication forks. acs.org

Damage TypeMechanismInducing FactorReference
Base Substitution (Point Mutation)Tautomeric shifts causing mispairing with Adenine or Guanine.DNA Replication wikipedia.org
Single-Strand Breaks (SSB)Formation of uracil-5-yl radical and subsequent hydrogen abstraction or formation of 2'-deoxyribonolactone.UVB Irradiation researchgate.netresearchgate.net
Double-Strand Breaks (DSB)Closely opposed SSBs or direct induction by irradiation.Irradiation researchgate.net
Interstrand Cross-Links (ICL)UV-induced formation in specific DNA conformations (e.g., bulges).UV Irradiation acs.org

Nucleotide Excision Repair (NER) is a critical DNA repair pathway that removes bulky, helix-distorting lesions, such as those induced by UV light. nih.govnih.gov It operates via two sub-pathways: Global Genomic NER (GG-NER), which surveys the entire genome for damage, and Transcription-Coupled NER (TC-NER), which specifically and rapidly repairs lesions on the transcribed strand of active genes that block RNA polymerase. oup.commdpi.com

The study of DNA damage induced by UV light in the presence of brominated analogs has provided significant insights into these repair mechanisms. nih.govoup.com TC-NER is triggered when an elongating RNA polymerase stalls at a DNA lesion. mdpi.comresearchgate.net The recovery of RNA synthesis following UV damage is a widely used assay to measure the efficiency of TC-NER, as transcription can only resume after the lesion is removed. nih.govbiorxiv.org This recovery is often monitored by labeling newly synthesized RNA with 5-ethynyluridine (B57126) or this compound. oup.combiorxiv.org Research using this method has shown that TC-NER is responsible for the faster repair of the transcribed strands of active genes compared to non-transcribed strands. mdpi.com In yeast, GG-NER has been observed to repair lesions on the transcribed strand in areas where RNA polymerase has been transiently replaced by a nucleosome. researchgate.net Therefore, while this compound is part of the damage-and-detection methodology, its application has been instrumental in elucidating the distinct and collaborative roles of TC-NER and GG-NER in maintaining genomic integrity after UV-induced damage. researchgate.net

Antiviral Research and Viral Replication Inhibition

This compound (BrUrd) and its derivatives have been a subject of interest in antiviral research due to their structural similarity to natural nucleosides, which are the building blocks of viral genetic material. As nucleoside analogues, they can interfere with the viral replication process, offering a pathway for inhibiting viral propagation. Research across various viral models has explored the efficacy and mechanisms of action of these compounds.

The primary mechanism by which this compound and its analogues exert their antiviral effects is by acting as mimetics of natural nucleosides. cardiff.ac.uk To be active, these analogues typically need to be phosphorylated within the host cell to their triphosphate form. cardiff.ac.uk This active form can then compete with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chains by the viral polymerase. cardiff.ac.uknih.gov This incorporation can lead to the termination of the chain, or the resulting altered genetic material may be non-functional, thereby inhibiting the replication of the virus. cardiff.ac.uk

Research has shown that analogues of this compound are potent inhibitors of the human immunodeficiency virus (HIV). nih.gov One such derivative, 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) (AzBdUrd), has demonstrated significant activity against HIV-1. nih.gov The high therapeutic index of this compound is attributed to the high sensitivity of the viral reverse transcriptase to its triphosphate form (AzBdUTP), coupled with a relative insensitivity of the host cell's DNA polymerase alpha. nih.gov

Investigations into other RNA viruses have yielded varied results. For instance, while some uridine-based analogues show poor activity against the influenza virus, potentially due to inefficient phosphorylation, the triphosphate form of this compound (this compound 5'-triphosphate) has been found to inhibit the influenza virus polymerase. cardiff.ac.uk Similarly, a 2′-α-fluoro,2′-β-bromouridine prodrug showed potent activity against the Yellow Fever Virus (YFV), a mosquito-borne flavivirus. acs.orgfigshare.comnih.gov The active triphosphate form of this compound inhibits viral RNA synthesis through immediate chain termination after being incorporated into the viral RNA. acs.orgfigshare.comnih.gov

In addition to its direct inhibitory effects, this compound, particularly in its triphosphate form (BrUTP), is a valuable tool in virology research for tracking viral replication. Scientists use BrUTP to label newly synthesized viral RNA within infected cells. mdpi.complos.orgplos.org This allows for the visualization and localization of the sites of viral RNA synthesis for a variety of viruses, including coronaviruses, vesicular stomatitis virus (VSV), and Flock House virus (FHV). mdpi.complos.orgplos.org For example, in studies with coronaviruses, newly synthesized viral RNA labeled with BrUTP was found in close proximity to the viral replicative structures. mdpi.com This labeling technique has also been employed in research on Hepatitis C Virus (HCV) and Herpes Simplex Virus 1 (HSV-1) to monitor viral RNA production. pnas.orgplos.org

Detailed Research Findings

The antiviral activity of this compound and its derivatives often depends on the specific virus and the modifications to the uridine structure. The following tables summarize key findings from various research models.

Table 1: Inhibitory Activity of this compound Analogues Against Various Viruses

Compound/Analogue Target Virus Research Model Observed Effect Reference(s)
This compound (BrUrd) Human Immunodeficiency Virus (HIV) Cell Culture Exhibits antiviral activity. nih.gov
3'-azido-2',3'-dideoxy-5-bromouridine (AzBdUrd) Human Immunodeficiency Virus Type 1 (HIV-1) Cell-free assay Potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov
This compound 5'-triphosphate Influenza Virus Enzymatic assay Inhibits influenza virus polymerase. cardiff.ac.uk
2′-α-fluoro,2′-β-bromouridine prodrug Yellow Fever Virus (YFV) Cell culture & in vivo (mouse model) Potent anti-YFV activity; superior efficacy post-infection in mice compared to sofosbuvir. acs.orgnih.gov

Table 2: Mechanistic Data for Viral Enzyme Inhibition by this compound Analogues

Compound (Active Form) Target Enzyme Ki (Inhibition Constant) Target Virus Reference(s)
3'-azido-2',3'-dideoxy-5-bromouridine triphosphate (AzBdUTP) HIV-1 Reverse Transcriptase 0.043 µM HIV-1 nih.gov
3'-azido-2',3'-dideoxy-5-bromouridine triphosphate (AzBdUTP) H9 Cell DNA Polymerase alpha 42.7 µM Host Cell Enzyme nih.gov
This compound 5'-triphosphate Influenza Virus Polymerase IC50 < 10 µM Influenza Virus cardiff.ac.uk

Advanced Research Perspectives and Future Directions

Elucidating Complex Regulatory Networks through RNA Dynamics

The study of RNA dynamics, encompassing synthesis, processing, and decay, is crucial for understanding the intricate regulatory networks that govern gene expression. nih.govnih.gov 5-Bromouridine-based techniques, such as Bru-seq (bromouridine sequencing) and BRIC-seq (bromouridine immunoprecipitation chase-deep sequencing analysis), have emerged as powerful methods to measure RNA synthesis and stability on a genome-wide scale. nih.govtandfonline.combiologists.com

These methods involve labeling newly transcribed RNA with this compound, followed by immunoprecipitation and deep sequencing. nih.govresearchgate.netjove.com This allows for the quantification of nascent RNA and the determination of RNA half-lives, providing a temporal dimension to our understanding of the transcriptome. wikipedia.orgnih.gov For instance, Bru-seq has been utilized to map the dynamic landscape of the nascent transcriptome in human fibroblasts in response to serum stimulation, revealing rapid and dynamic changes in gene expression. biologists.com This approach has helped to categorize response genes with similar expression patterns, aiding in the identification of common regulatory mechanisms. biologists.com

BRIC-seq, on the other hand, is particularly useful for determining the stability of both coding and non-coding RNAs. wikipedia.orgtandfonline.com By chasing the labeled RNA over time, researchers can calculate the decay rates of individual transcripts, shedding light on post-transcriptional gene regulation. tandfonline.comresearchgate.net These techniques offer a significant advantage over older methods that rely on transcriptional inhibitors, which can have toxic effects and introduce confounding variables. nih.govtandfonline.com

Table 1: Comparison of this compound-based RNA Dynamics Methodologies

MethodologyPrincipleKey ApplicationReference
Bru-seq Labels nascent RNA with this compound for sequencing.Measures genome-wide RNA synthesis. biologists.com
BRIC-seq Pulse-chase labeling with this compound followed by immunoprecipitation and sequencing.Determines genome-wide RNA stability and decay rates. wikipedia.orgtandfonline.com

Investigating Drug Resistance Mechanisms at the Molecular Level

The development of drug resistance is a major obstacle in cancer therapy. researchgate.net Understanding the molecular mechanisms that drive resistance is critical for developing more effective treatments. This compound-based methodologies are being employed to investigate how cancer cells adapt to and evade the effects of therapeutic agents.

One area of focus is the role of alternative splicing in drug resistance. tdx.cat By treating cells with a drug and simultaneously labeling newly transcribed RNA with this compound, researchers can analyze changes in splicing patterns in response to the treatment. tdx.cat This approach has been used to study the effects of antitumor drugs that target the U2 snRNP, a key component of the spliceosome. tdx.cat

Furthermore, studies have investigated the impact of drugs like 5-fluorouracil (B62378) (5-FU) on RNA processing and stability. researchgate.netplos.org While 5-fluorouridine, a related compound, is efficiently spliced, transcripts containing 5-chlorouridine (B16834) and this compound are not, indicating that halogenated uridines can have distinct effects on pre-mRNA splicing. researchgate.net Research has shown that 5-FU can induce changes in the expression of genes involved in mRNA, tRNA, and rRNA processing. researchgate.net

The long non-coding RNA (lncRNA) GAS5 has been implicated in drug resistance in colon cancer. researchgate.net Studies using BRIC have shown that the downregulation of GAS5 can decrease the viability of cancer cells and that its overexpression can promote cell death in response to 5-FU. researchgate.net This highlights the potential of targeting lncRNA stability as a therapeutic strategy.

Development of Novel Nucleoside Analogs and Modified RNA Molecules

The success of this compound as a research tool has spurred the development of other modified nucleosides and RNA molecules with unique properties. chemimpex.comontosight.ainih.gov These novel analogs are designed to have improved characteristics, such as enhanced incorporation into RNA, reduced toxicity, or the ability to be detected with greater sensitivity. nih.govnih.gov

For example, 5-ethynyluridine (B57126) (5-EU) is another uridine (B1682114) analog that can be used for metabolic labeling of RNA. researchgate.netnih.gov Unlike this compound, which is detected with an antibody, 5-EU can be detected using click chemistry, a highly specific and efficient chemical reaction. nih.gov This allows for more sensitive and versatile detection methods, including fluorescence imaging. nih.gov

Researchers are also exploring the use of modified nucleosides in the development of therapeutic RNAs, such as small interfering RNAs (siRNAs). glenresearch.com By incorporating modified bases like 5-Bromo-Uridine into siRNAs, it may be possible to enhance their stability, activity, and reduce off-target effects. glenresearch.com The development of phosphoramidites for these modified nucleosides facilitates their incorporation into synthetic oligonucleotides for research and therapeutic applications. glenresearch.com

The study of photoreactive analogs of uridine, such as this compound, has also been instrumental in probing RNA-protein interactions. caymanchem.comglenresearch.com UV irradiation can be used to cross-link RNA containing this compound to interacting proteins, allowing for the identification of RNA-binding proteins and the mapping of their binding sites. caymanchem.comglenresearch.com

Integration with Multi-Omic Profiling and AI-Based Data Analysis

Table 2: Applications of AI in Multi-Omics Data Analysis

AI ApplicationDescriptionReference
Biomarker Identification Identifying molecular signatures for early diagnosis and prognosis. researchgate.net
Disease Classification Stratifying patients based on their multi-omic profiles for precision medicine. researchgate.net
Therapeutic Development Identifying novel drug targets and predicting drug efficacy. researchgate.netresearchgate.net
Regulatory Network Inference Uncovering complex interactions between genes, proteins, and metabolites. nih.gov

Exploration of this compound in Non-coding RNA Research

While much of the initial focus of this compound research was on messenger RNA (mRNA), there is a growing interest in its application to the study of non-coding RNAs (ncRNAs). nii.ac.jpnih.gov NcRNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), play crucial regulatory roles in a wide range of biological processes. tandfonline.comnih.gov

BRIC-seq has been instrumental in determining the stability of lncRNAs, revealing that many of these transcripts are surprisingly short-lived. wikipedia.orgnii.ac.jp This has important implications for their function, as their rapid turnover allows for a more dynamic regulation of gene expression. For example, studies on the lncRNA GAS5 have shown that its stability is regulated by the nonsense-mediated RNA decay (NMD) pathway and that this regulation is important for its function in apoptosis. nih.gov

In melanoma research, combining BRIC-seq with RNA-seq and in silico predictions has been used to identify targets of the tumor-suppressive miRNA, miR-211, and to study its impact on transcriptome stability. tandfonline.comtandfonline.com Furthermore, upon bacterial infection, it has been shown that the stabilization of unstable nuclear RNAs, including lncRNAs, contributes to the antibacterial defense mechanism. nii.ac.jp The use of this compound labeling has also enabled the visualization of mitochondrial RNA granules, providing insights into the dynamics of mitochondrial RNA transcription and processing. researchgate.net

The continued exploration of this compound in the context of ncRNA research promises to uncover new layers of gene regulation and provide novel insights into the complex world of the non-coding transcriptome.

常见问题

Q. What is the principle behind using 5-Bromouridine (BrU) to study RNA synthesis dynamics?

BrU, a uridine analog, is incorporated into newly transcribed RNA during cellular RNA synthesis. Its detection via anti-BrU antibodies enables isolation of nascent RNA, allowing researchers to measure transcriptional activity within short timeframes (e.g., 1 hour). This avoids the cytotoxicity associated with transcriptional inhibitors like actinomycin D .

Q. How is BrU-labeled RNA detected in cell culture experiments?

BrU-labeled RNA is immunoprecipitated (IP) using anti-BrU antibody-coated magnetic beads. Validation steps include quantifying BrU incorporation via dot blot or ELISA and normalizing IP RNA to input RNA to account for variability. Specificity is confirmed by minimal background IP (e.g., 0.002% non-specific binding in control samples) .

Q. What is the standard protocol for BrU labeling in RNA synthesis studies?

Cells are incubated with BrU (typically 2 mM) for 1 hour, followed by RNA extraction and IP. Key steps include:

  • Denaturation of RNA at 80°C to expose BrU epitopes.
  • Incubation with anti-BrU beads and stringent washing to reduce non-specific binding.
  • Phenol-chloroform extraction to purify RNA for downstream analysis (RT-qPCR or sequencing) .

Advanced Research Questions

Q. How can BrU labeling time be optimized to balance RNA synthesis detection and degradation interference?

While 1-hour labeling is standard, rapidly degraded RNAs (half-lives <1 hour) require shorter durations (e.g., 30 minutes). For stable RNAs (half-lives >6 hours), longer labeling (up to 4 hours) improves signal-to-noise ratios. Pilot experiments using RNA decay inhibitors (e.g., actinomycin D) or parallel decay rate measurements are recommended to tailor labeling times .

Q. How can discrepancies between BrU-IP data and steady-state RNA measurements be resolved?

Discrepancies arise when changes in total RNA levels are driven by altered degradation rather than synthesis. Combine BrU-IP with RNA decay assays (e.g., transcriptional arrest using α-amanitin) to decouple synthesis and stability contributions. A synthesis-only change confirms transcriptional regulation, while matching decay rates suggest post-transcriptional effects .

Q. What are the advantages of BrU over transcriptional inhibitors like actinomycin D?

BrU minimally disrupts cell physiology during short labeling periods, unlike actinomycin D, which induces apoptosis and globally inhibits transcription. BrU-IP also allows simultaneous measurement of synthesis and decay, whereas inhibitors only assess decay .

Q. How does RNA degradation during BrU labeling affect data interpretation?

Degradation during labeling reduces detectable BrU-RNA, particularly for unstable transcripts. Mitigate this by:

  • Validating RNA integrity post-labeling (e.g., Bioanalyzer).
  • Using shorter labeling times or combining with decay rate models.
  • Cross-referencing with orthogonal methods (e.g., 4-thiouridine labeling) .

Q. How can BrU-IP be integrated with next-generation sequencing for transcriptome-wide analysis?

After BrU-IP, purified RNA is converted into cDNA libraries for sequencing. Normalize sequencing counts to input RNA and use spike-in controls to correct for IP efficiency. This approach identifies transcriptionally regulated genes under specific conditions (e.g., drug treatments) .

Q. What are the limitations of BrU labeling in detecting slowly synthesized RNAs?

Low-abundance RNAs (e.g., long non-coding RNAs) may fall below detection thresholds. Increase sensitivity by:

  • Scaling up cell numbers or RNA input (≥40 µg per IP).
  • Prolonging labeling times (with degradation controls).
  • Using amplification strategies (e.g., SMART-Seq) .

Q. How can BrU’s photoreactive properties be exploited to study RNA-protein interactions?

UV irradiation crosslinks BrU-labeled RNA to bound proteins, enabling identification of RNA-binding proteins via mass spectrometry or Western blot. This method is particularly useful for mapping transient interactions in dynamic processes like splicing .

Methodological Considerations

  • Validation of BrU Incorporation : Pre-test BrU uptake in new cell lines using anti-BrU dot blots .
  • Data Normalization : Normalize BrU-IP RNA to input RNA and include no-BrU controls to account for background .
  • Ethical and Safety Notes : Handle phenol/chloroform in fume hoods, and avoid prolonged BrU exposure (>4 hours) to minimize cytotoxicity .

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